molecular formula C10H7F2N B598974 7-(Difluoromethyl)isoquinoline CAS No. 1204298-71-4

7-(Difluoromethyl)isoquinoline

Cat. No. B598974
M. Wt: 179.17
InChI Key: YFDINXRWBVDPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Difluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H7F2N . It is a derivative of isoquinoline, a nitrogen-containing heteroaromatic compound .


Synthesis Analysis

The synthesis of fluorinated isoquinolines, such as 7-(Difluoromethyl)isoquinoline, has been greatly developed over the last decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Molecular Structure Analysis

Isoquinoline, the parent compound of 7-(Difluoromethyl)isoquinoline, can be considered as a 10-electron π-aromatic and delocalized system . The character of the double bond is stronger in the 1,2-, 3,4- 5,6- and 7,8- positions than in the remaining ones .


Chemical Reactions Analysis

Fluorinated isoquinolines have been synthesized using various methods. These include the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .

Scientific Research Applications

Naturally Occurring Isoquinoline Alkaloids and Their Applications

Isoquinoline alkaloids, including 7-(Difluoromethyl)isoquinoline analogs, have been identified in natural sources and exhibit a wide range of pharmacological activities. These compounds are found in different plant species and have confirmed antimicrobial, antibacterial, antitumor, and other activities. The structural diversity of these alkaloids has made them an important source of leads for drug discovery, highlighting their potential applications in developing new therapeutic agents (Dembitsky et al., 2015).

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives play a significant role in modern therapeutics, offering a broad spectrum of biological potentials. These compounds and their synthetic derivatives demonstrate anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. The exploration of isoquinoline derivatives, including those related to 7-(Difluoromethyl)isoquinoline, is crucial for the development of novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).

Antitumor and DNA Binding Properties

Isoquinoline alkaloids, including 7-(Difluoromethyl)isoquinoline analogs, exhibit potential anticancer properties and are being investigated for their DNA binding aspects. These compounds interact with nucleic acids, which is crucial for the design of new drugs. The studies have elucidated the modes, mechanisms, and specificity of binding, providing guidelines for the development of effective therapeutic agents (Bhadra & Kumar, 2012).

Excited State Reactions and Chemical Properties

The chemical properties and reactions of isoquinoline derivatives under excited states have also been studied. For example, the excited-state hydrogen atom transfer in ammonia-wire and water-wire clusters attached to the aromatic scaffold molecule 7-hydroxyquinoline demonstrates the intricate chemical behavior of isoquinoline derivatives. These studies contribute to understanding the fundamental chemical properties of such compounds, including 7-(Difluoromethyl)isoquinoline derivatives, and their potential applications in various fields such as photochemistry and molecular electronics (Manca et al., 2005).

Future Directions

Fluorinated isoquinolines, including 7-(Difluoromethyl)isoquinoline, have attracted a great deal of attention over the past several decades due to their unique characteristics such as biological activities and light-emitting properties . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .

properties

IUPAC Name

7-(difluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDINXRWBVDPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Difluoromethyl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.